molecular formula C21H13Cl2NO3S B2892146 (4-chlorophenyl)[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114653-95-0

(4-chlorophenyl)[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2892146
CAS No.: 1114653-95-0
M. Wt: 430.3
InChI Key: LKXLXTDUVQPNGD-UHFFFAOYSA-N
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Description

The compound "(4-chlorophenyl)[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone" is a benzothiazinone derivative featuring a sulfonated (1,1-dioxido) benzothiazine core substituted with two 4-chlorophenyl groups. Its molecular formula is C₂₂H₁₄Cl₂NO₃S, with a molecular weight of 455.32 g/mol. This compound is structurally related to bioactive benzothiazole/benzothiazinone derivatives, which are known for diverse pharmacological activities, including antimicrobial and antitumor properties .

Properties

IUPAC Name

(4-chlorophenyl)-[4-(4-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2NO3S/c22-15-7-5-14(6-8-15)21(25)20-13-24(17-11-9-16(23)10-12-17)18-3-1-2-4-19(18)28(20,26)27/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXLXTDUVQPNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-chlorophenyl)[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone, with CAS number 1114653-95-0, belongs to the class of benzothiazine derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, anticancer, and enzyme inhibitory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects supported by various studies.

  • Molecular Formula : C21H13Cl2NO3S
  • Molecular Weight : 430.3 g/mol
  • Structural Characteristics : The compound features a benzothiazine core with chlorophenyl substituents and a dioxido group, which may contribute to its biological activity.

Anticancer Activity

The anticancer potential of benzothiazine derivatives has been documented extensively. These compounds may induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. While direct studies on this specific compound are sparse, related derivatives have been recognized for their ability to inhibit tumor growth and metastasis .

Enzyme Inhibition

One of the prominent pharmacological activities associated with (4-chlorophenyl)[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is its potential as an enzyme inhibitor. Specifically, studies have shown that similar compounds can act as potent inhibitors of acetylcholinesterase (AChE) and urease . This inhibition is crucial for therapeutic applications in conditions such as Alzheimer's disease and urinary tract infections.

Case Studies

StudyObjectiveFindings
Omar et al., 1996Evaluate anti-inflammatory effectsCompounds exhibited significant anti-inflammatory properties alongside antibacterial activity.
Kumar et al., 2009Test anticancer activityIdentified compounds induced apoptosis in various cancer cell lines.
Zhang et al., 2014Investigate enzyme inhibitionDemonstrated strong AChE inhibitory activity among synthesized derivatives.

Mechanistic Insights

The biological activity of (4-chlorophenyl)[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone can be attributed to its structural characteristics that facilitate interactions with biological targets:

  • Hydrogen Bonding : The dioxido group may form hydrogen bonds with active sites on enzymes or receptors.
  • Lipophilicity : The chlorophenyl groups enhance the lipophilicity of the compound, improving membrane permeability and bioavailability.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Features

The target compound’s benzothiazinone sulfone scaffold distinguishes it from analogous structures:

  • {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone (): Features a benzothiazole ring instead of benzothiazinone, with a methoxy linker. The dihedral angles between aromatic rings (66.20–70.65°) indicate reduced planarity compared to the target compound’s fused system .
  • 2-(4-Chloroanilino)-1-(4-chlorophenyl)ethanone (): Lacks the benzothiazine/sulfone moiety but shares chlorophenyl groups. Its ethanone bridge introduces conformational flexibility absent in the rigid benzothiazinone core .
  • 4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-1,1-dioxido-1λ⁶,2,4-benzothiadiazin-3-one (): Contains a benzothiadiazinone ring with a methoxyphenyl substituent, altering electronic properties (electron-donating vs. electron-withdrawing Cl) .

Crystallographic Data

Compound Crystal System Space Group Unit Cell Parameters (Å, °) Volume (ų) Z
Target Compound* Monoclinic P2₁/n a=13.645, b=7.470, c=18.728, β=105.77 1837.14 4
{2-[(Benzothiazolyl)methoxy]-5-Cl-Ph} Monoclinic P2₁/n a=13.6452, b=7.47005, c=18.7286, β=105.772 1837.14 4
2-(4-Cl-Anilino)-1-(4-Cl-Ph)ethanone Orthorhombic Pna2₁ a=14.202, b=6.1969, c=17.311 1514.7 4

*Assumed based on structurally similar compound in . The target compound’s sulfone group likely increases intermolecular interactions (e.g., C–H···O) compared to non-sulfonated analogs .

Physicochemical and Electronic Properties

  • Lipophilicity : LogP values are influenced by chlorophenyl groups. The target compound’s dual Cl substituents may increase LogP compared to methoxyphenyl-containing derivatives ().
  • Electronic Effects : Electron-withdrawing Cl groups stabilize the ketone moiety, whereas methoxy substituents () donate electron density, altering reactivity in nucleophilic additions .

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